molecular formula C12H9N3O3 B1295011 Benzamide, 4-nitro-N-2-pyridinyl- CAS No. 7498-40-0

Benzamide, 4-nitro-N-2-pyridinyl-

Cat. No. B1295011
CAS RN: 7498-40-0
M. Wt: 243.22 g/mol
InChI Key: TVVXMFINZFSSKR-UHFFFAOYSA-N
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Description

“Benzamide, 4-nitro-N-2-pyridinyl-” is a chemical compound with the linear formula C12H9N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Benzamide, 4-nitro-N-2-pyridinyl-” can be represented by the SMILES string O=C (NC1=NC=CC=C1)C2=CC=C ( [N+] ( [O-])=O)C=C2 . This indicates that the compound contains a benzamide group with a nitro group attached to the benzene ring and a pyridinyl group attached to the amide nitrogen .

Scientific Research Applications

Photochromic Applications and Photon-Based Electronics

Benzamide, 4-nitro-N-2-pyridinyl-, and related compounds exhibit photochromic activity, where their structural and spectroscopic properties change in response to light. This behavior is particularly observed in ortho-nitrobenzylpyridines. The intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by the ortho-nitro group, is a widely accepted mechanism for their photochromic activity, especially in the solid state. At low temperatures, a different mechanism involving radical species may be active. These compounds are considered convenient models for studying the photoreactions of nitro-based caged compounds and show potential for applications in photon-based electronics due to their favorable properties such as small structural changes during photoreactions and inherent polystability (Naumov, 2006).

Chemical and Biological Properties

Further research into compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine has revealed a variety of chemical and biological properties. These include their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The exploration of these compounds sheds light on potential areas of interest for future investigations, including unknown analogues that might exhibit promising properties (Boča, Jameson, & Linert, 2011).

Environmental and Biocatalytic Applications

Additionally, nitrile compounds, which are widely used and manufactured by the chemical industry, are known to be highly toxic. Some microbes, such as Rhodococcus pyridinivorans, can hydrolyze nitrile compounds involving nitrile-hydrolysing enzymes. This ability highlights the potential use of these enzymes as biocatalysts to produce important pharmaceutical compounds and synthetic chemicals with high economic values, emphasizing their significant role in environmental protection by eliminating toxic compounds (Sulistinah & Riffiani, 2018).

Safety And Hazards

“Benzamide, 4-nitro-N-2-pyridinyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and suspected of causing genetic defects .

Future Directions

“Benzamide, 4-nitro-N-2-pyridinyl-” is currently available for research use . Its future directions may depend on the results of ongoing research and its potential applications in various fields.

Relevant Papers There are several papers related to “Benzamide, 4-nitro-N-2-pyridinyl-” and its related compounds . These papers could provide more detailed information about the compound and its properties.

properties

IUPAC Name

4-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-3-1-2-8-13-11)9-4-6-10(7-5-9)15(17)18/h1-8H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVXMFINZFSSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225940
Record name Benzamide, 4-nitro-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-nitro-N-2-pyridinyl-

CAS RN

7498-40-0
Record name 4-Nitro-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7498-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-nitro-N-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7498-40-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407491
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-nitro-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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